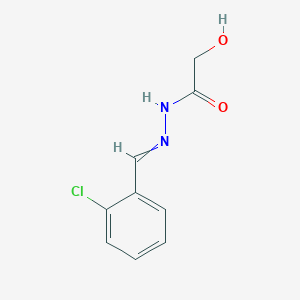

2-Chlorobenzaldehyde glycolylhydrazone

CAS No.:

Cat. No.: VC13968624

Molecular Formula: C9H9ClN2O2

Molecular Weight: 212.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9ClN2O2 |

|---|---|

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide |

| Standard InChI | InChI=1S/C9H9ClN2O2/c10-8-4-2-1-3-7(8)5-11-12-9(14)6-13/h1-5,13H,6H2,(H,12,14) |

| Standard InChI Key | LUJWZKMGSAFNNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CO)Cl |

Introduction

Structural and Molecular Characteristics

2-Chlorobenzaldehyde glycolylhydrazone belongs to the hydrazone class, featuring a benzene ring substituted with a chlorine atom at the ortho position and a glycolylhydrazone moiety (-NH-N=C-O-CH-OH). Its IUPAC name is N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide, reflecting the connectivity of its functional groups. The molecular weight is 212.63 g/mol, with a density of approximately 1.248 g/cm at 20°C, inferred from its precursor, 2-chlorobenzaldehyde .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Molecular Weight | 212.63 g/mol | |

| IUPAC Name | N-[(2-chlorophenyl)methylideneamino]-2-hydroxyacetamide | |

| Density | ~1.248 g/cm |

The compound’s hydrazone group confers planar geometry, facilitating π-π interactions and hydrogen bonding, which are critical for its chemical reactivity and potential biological interactions .

Synthesis and Reaction Pathways

The synthesis of 2-chlorobenzaldehyde glycolylhydrazone involves a condensation reaction between 2-chlorobenzaldehyde and glycol hydrazine. This process typically occurs under acidic or neutral conditions, with the aldehyde group of 2-chlorobenzaldehyde reacting with the hydrazine group to form a hydrazone linkage.

Reaction Mechanism:

The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the stable hydrazone . Optimal yields are achieved at temperatures between 60–80°C in ethanol or methanol solvents.

Physicochemical Properties

The compound’s properties are influenced by its chlorobenzene and hydrazone moieties:

-

Solubility: Limited solubility in water (1.47 g/L at 20°C) but higher in polar organic solvents like ethanol .

-

Thermal Stability: Decomposes above 500°C, with an auto-ignition temperature of 360°C .

-

Acidity: Exhibits weak acidity (pH ~3.7 in dilute solutions) due to the hydroxyl group in the glycolyl moiety .

These properties make it suitable for reactions requiring moderate temperatures and organic media.

Biological Activities and Biomedical Applications

While direct studies on 2-chlorobenzaldehyde glycolylhydrazone are sparse, related hydrazones and chlorobenzaldehyde derivatives exhibit notable bioactivity:

Enzyme Inhibition

2-Chlorobenzaldehyde derivatives inhibit enzymes like maize α-amylase, suggesting antidiabetic potential. A study found that Schiff bases of 2-chlorobenzaldehyde reduced α-amylase activity by 70–80% at 50 μM concentrations . This inhibition mechanism likely involves binding to the enzyme’s active site via hydrogen bonding .

Anticancer Activity

Hydrazones are explored for their anticancer properties due to their ability to chelate metal ions and generate reactive oxygen species (ROS). While specific data on 2-chlorobenzaldehyde glycolylhydrazone is lacking, analogous compounds induce apoptosis in cancer cell lines .

Table 2: Biological Activities of Analogous Compounds

Future Research Directions

Key gaps in knowledge include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume